molecular formula C10H18O2 B2786362 2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one CAS No. 198057-55-5

2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one

Cat. No.: B2786362
CAS No.: 198057-55-5
M. Wt: 170.252
InChI Key: ZWFZXQRNARHPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one is an organic compound with the molecular formula C10H18O2 It is a ketone with a hydroxyl group attached to the second carbon of the propanone chain and a methylcyclohexyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one typically involves the reaction of 1-methylcyclohexanol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2-oxo-1-(1-methylcyclohexyl)propan-1-one or 2-carboxy-1-(1-methylcyclohexyl)propan-1-one.

    Reduction: Formation of 2-hydroxy-1-(1-methylcyclohexyl)propan-1-ol.

    Substitution: Formation of 2-chloro-1-(1-methylcyclohexyl)propan-1-one or 2-bromo-1-(1-methylcyclohexyl)propan-1-one.

Scientific Research Applications

2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, which contribute to its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 2-Hydroxy-1-phenylpropan-1-one
  • 2-Hydroxy-1-(1-phenylcyclohexyl)propan-1-one

Uniqueness

2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one is unique due to its specific structural features, such as the presence of a methylcyclohexyl group and a hydroxyl group on the propanone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-hydroxy-1-(1-methylcyclohexyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(11)9(12)10(2)6-4-3-5-7-10/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFZXQRNARHPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1(CCCCC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.